The trifluoromethyl (CF3) group is a common bioisostere of the carboxylic acid group (COOH). Bioisosteres are molecules with similar shapes and properties that can be used to replace each other in drug design. Researchers might explore [(Trifluoromethyl)thio]acetic acid as a building block for new drugs, as the CF3 group could potentially enhance the binding affinity or metabolic stability of a molecule [].
The thio (-S-) group can participate in various chemical reactions. Researchers might use [(Trifluoromethyl)thio]acetic acid as a precursor for synthesizing more complex sulfur-containing molecules with potential applications in material science or medicinal chemistry [].
As a carboxylic acid, [(Trifluoromethyl)thio]acetic acid can participate in acid-base reactions. Researchers might study its pKa (acid dissociation constant) and how the CF3 group affects its acidity compared to other carboxylic acids.
[(Trifluoromethyl)thio]acetic acid is a chemical compound with the molecular formula C₃H₃F₃O₂S and a molecular weight of 160.11 g/mol. It is characterized by the presence of a trifluoromethyl group (-CF₃) and a thioacetic acid moiety, which contributes to its unique chemical properties. This compound is known for its potential applications in organic synthesis and medicinal chemistry due to its reactivity and biological activity.
The compound is classified as harmful if ingested or in contact with skin, indicating its toxicity profile . Its structure includes a sulfur atom bonded to an acetic acid framework, making it an interesting target for synthetic chemists.
These reactions highlight the compound's versatility in forming various derivatives that can be further explored for different applications .
[(Trifluoromethyl)thio]acetic acid exhibits biological activity that makes it relevant in pharmacological studies. Its trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. Studies indicate that compounds containing trifluoromethyl groups often exhibit increased potency against certain biological targets.
The synthesis of [(trifluoromethyl)thio]acetic acid can be achieved through several methods:
These methods highlight the compound's accessibility for research purposes and its potential in developing novel chemical entities .
[(Trifluoromethyl)thio]acetic acid finds applications primarily in:
These applications underscore the importance of [(trifluoromethyl)thio]acetic acid in various fields of research .
Interaction studies involving [(trifluoromethyl)thio]acetic acid focus on its reactivity with biological molecules and other chemical entities. These studies are essential for understanding how the compound interacts with enzymes, receptors, and other targets within biological systems. Preliminary data suggest that its trifluoromethyl group may enhance binding affinity compared to non-fluorinated analogs, but comprehensive studies are needed to confirm these interactions .
Several compounds share structural similarities with [(trifluoromethyl)thio]acetic acid, each exhibiting unique properties:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Thioacetic Acid | C₂H₄OS | Basic thioacid structure without fluorination |
| Trifluoroacetic Acid | C₂HF₃O₂ | Strong acidity; used extensively in organic synthesis |
| Trichloroacetic Acid | C₂Cl₃O₂ | Similar reactivity; used as a reagent |
The presence of the trifluoromethyl group in [(trifluoromethyl)thio]acetic acid differentiates it from other thio acids by enhancing lipophilicity and reactivity, making it a valuable compound for specific applications in organic synthesis and medicinal chemistry .
[(Trifluoromethyl)thio]acetic acid, also known systematically as 2-[(trifluoromethyl)sulfanyl]acetic acid, possesses the molecular formula C₃H₃F₃O₂S and exhibits a molecular weight of 160.11 grams per mole. The compound is registered under the Chemical Abstracts Service number 2408-17-5, which serves as its unique identifier in chemical databases. Alternative nomenclature for this compound includes 2-((trifluoromethyl)thio)acetic acid, trifluoromethylsulfanyl-acetic acid, and (trifluoromethylthio)acetic acid, reflecting the various systematic naming conventions employed in different chemical contexts.
The structural framework of [(trifluoromethyl)thio]acetic acid consists of an acetic acid backbone with a trifluoromethylsulfanyl substituent attached to the methyl carbon. The compound's structure can be represented by the SMILES notation O=C(O)CSC(F)(F)F, which illustrates the connectivity between the carboxylic acid functionality and the trifluoromethylthio group. The InChI representation InChI=1S/C3H3F3O2S/c4-3(5,6)9-1-2(7)8/h1H2,(H,7,8) provides additional structural detail, confirming the presence of three fluorine atoms bonded to a single carbon atom that is subsequently linked to sulfur.
Table 1: Physical and Chemical Properties of [(Trifluoromethyl)thio]acetic Acid
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₃H₃F₃O₂S | |
| Molecular Weight | 160.11 g/mol | |
| CAS Number | 2408-17-5 | |
| Exact Mass | 159.98100 | |
| Polar Surface Area | 62.60000 | |
| LogP | 1.32400 |
Computational studies have provided insights into the compound's three-dimensional structure and conformational preferences. Research utilizing ab initio calculations at various levels of theory, including Hartree-Fock methods with different basis sets and density functional theory approaches, has revealed important conformational characteristics. These theoretical investigations have demonstrated that the compound exhibits specific conformational preferences that influence its chemical reactivity and physical properties.
The development of synthetic methodologies for [(trifluoromethyl)thio]acetic acid and related trifluoromethylthio compounds has evolved significantly over several decades. Early approaches to trifluoromethylthiolation faced considerable challenges due to the inherent difficulties in handling trifluoromethylsulfenyl chloride, the first electrophilic reagent developed for introducing trifluoromethylthio groups. This gaseous and toxic reagent prompted the development of more practical alternatives that could be handled safely under standard laboratory conditions.
A major advancement in the field occurred with the introduction of N-trifluoromethylthiosaccharin as a more stable and convenient electrophilic trifluoromethylthiolating agent. This development, first reported by Shen and co-workers, demonstrated efficient trifluoromethylthiolation of N-heterocycles and electron-rich arenes using either trimethylsilyl chloride or triflic acid as activators. The methodology represented a significant improvement in terms of safety and practicality compared to earlier approaches.
Table 2: Evolution of Trifluoromethylthiolation Methodologies
Subsequent developments have focused on improving reaction conditions and expanding substrate scope. Iron(III) salts have emerged as effective Lewis acids for activating succinimide and saccharin-based reagents, leading to regioselective functionalization of arenes. In 2015, Li and co-workers reported the use of iron(III) chloride for activating N-trifluoromethylthiosaccharin, though the methodology required elevated temperatures of 100°C and extended reaction times of 16 hours.
More recent advances have introduced dual catalytic systems that combine Lewis acid and Lewis base catalysis to achieve milder reaction conditions. These approaches have enabled room temperature trifluoromethylthiolation reactions using low catalyst loadings of 2.5-5 mol%, representing a significant improvement in reaction efficiency and practicality. The development of these methodologies has been crucial for the practical synthesis of [(trifluoromethyl)thio]acetic acid and its incorporation into more complex molecular frameworks.
[(Trifluoromethyl)thio]acetic acid occupies a position of considerable importance within the broader field of organofluorine chemistry, particularly due to the unique properties imparted by the trifluoromethylthio functional group. The incorporation of trifluoromethylsulfenyl groups into organic molecules has been recognized as a valuable strategy for modulating biological activity, with the highly lipophilic nature of these groups facilitating transport through lipid membranes. This characteristic makes trifluoromethylthio-containing compounds particularly attractive for drug discovery applications.
The trifluoromethyl group serves as an important bioisostere of the carboxylic acid group in medicinal chemistry contexts. Bioisosteres are molecules with similar shapes and properties that can be used to replace each other in drug design, and the unique electronic and steric properties of the trifluoromethyl group can enhance binding affinity or metabolic stability of pharmaceutical compounds. The combination of this group with a sulfur linker and an acetic acid moiety creates a versatile synthetic building block for developing new therapeutic agents.
Table 3: Properties and Applications of Trifluoromethylthio Groups in Organofluorine Chemistry
The electronic properties of the trifluoromethylthio group contribute significantly to its utility in synthetic applications. The strong electron-withdrawing nature of the trifluoromethyl moiety influences the acidity of adjacent functional groups, as demonstrated by studies showing that trifluoromethyl-substituted compounds exhibit enhanced acidity compared to their non-fluorinated analogs. This effect arises from the inductive withdrawal of electron density, which stabilizes the conjugate base and facilitates proton dissociation.
Conformational studies of [(trifluoromethyl)thio]acetic acid and related derivatives have provided valuable insights into structure-activity relationships in organofluorine chemistry. Gas electron diffraction studies combined with theoretical calculations have revealed that these compounds adopt specific conformational preferences that influence their chemical behavior. The preferred syn conformations observed in experimental studies reflect the complex interplay between electronic and steric factors inherent to trifluoromethylthio-containing molecules.
Corrosive;Irritant